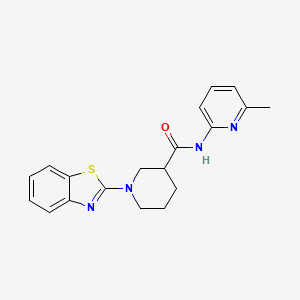![molecular formula C19H21N5O2 B7551682 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide](/img/structure/B7551682.png)
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide, also known as ETP-46321, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as tetrazole-containing amides, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and proteins involved in inflammation and cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the modulation of cell signaling pathways. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide is its versatility, as it has been shown to possess a range of biological activities that make it a promising candidate for the development of new therapeutics. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide, including further studies on its mechanisms of action and its potential as a therapeutic agent in a variety of diseases. It may also be possible to modify the structure of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide to improve its efficacy and reduce its side effects. Additionally, future research may focus on developing new synthetic methods for the production of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide and other tetrazole-containing amides.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-methyl-3-nitrophenylacetic acid with thionyl chloride to form 4-methyl-3-chlorophenylacetyl chloride. This is then reacted with 4-ethoxyaniline and sodium azide to form the tetrazole ring, followed by reaction with 4-methyl-3-aminophenylboronic acid to form the final product.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, as well as the ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-26-17-9-5-15(6-10-17)7-11-19(25)21-16-8-4-14(2)18(12-16)24-13-20-22-23-24/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJBAYQDHKYMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)C)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7551599.png)
![6-[3-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551600.png)
![N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B7551611.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B7551616.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(pyrazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7551624.png)

![N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7551644.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B7551652.png)
![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![Methyl 1-[3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carbonyl]piperidine-4-carboxylate](/img/structure/B7551674.png)
![4-(4-tert-butylphenoxy)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]butanamide](/img/structure/B7551677.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![N-(1-benzyl-1,2,4-triazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551691.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)